N-(3,5-dimethylphenyl)-2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
N-(3,5-dimethylphenyl)-2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound that features a combination of aromatic and heterocyclic structures
Properties
IUPAC Name |
N-(3,5-dimethylphenyl)-2-[[5-(furan-2-yl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O2S/c1-14-10-15(2)12-16(11-14)21-18(26)13-28-20-23-22-19(17-6-5-9-27-17)25(20)24-7-3-4-8-24/h3-12H,13H2,1-2H3,(H,21,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYIILACXYNBYDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CSC2=NN=C(N2N3C=CC=C3)C4=CC=CO4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dimethylphenyl)-2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The process may start with the preparation of the core triazole structure, followed by the introduction of the furan and pyrrole groups. The final step usually involves the attachment of the acetamide group to the triazole ring. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dimethylphenyl)-2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The aromatic and heterocyclic rings can undergo substitution reactions to introduce new substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halogens or alkyl groups.
Scientific Research Applications
Chemistry
In chemistry, N-(3,5-dimethylphenyl)-2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, this compound may be investigated for its potential as a pharmaceutical agent. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.
Medicine
In medicine, this compound could be studied for its therapeutic effects. Researchers might explore its efficacy in treating diseases or conditions by conducting preclinical and clinical trials.
Industry
In industry, this compound could be used in the development of new materials with specific properties. Its unique combination of aromatic and heterocyclic structures might impart desirable characteristics such as thermal stability, conductivity, or mechanical strength.
Mechanism of Action
The mechanism of action of N-(3,5-dimethylphenyl)-2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with nucleic acid function.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(3,5-dimethylphenyl)-2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide might include other triazole derivatives, furan-containing compounds, and pyrrole-based molecules. Examples include:
- 1,2,4-Triazole derivatives
- Furan-2-yl compounds
- Pyrrole-1-yl compounds
Uniqueness
What sets this compound apart is its unique combination of these structural motifs. This unique structure may confer specific properties or activities that are not observed in other similar compounds, making it a valuable subject of study in various fields.
Biological Activity
The compound (2,6-Difluorophenyl)(4-(6-(thiophen-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's structure, synthesis, and biological activity, particularly focusing on its pharmacological properties and therapeutic potential.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 373.44 g/mol. The structure includes a difluorophenyl group, a piperazine moiety, and a pyridazine ring substituted with a thiophene group, contributing to its diverse biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₉F₂N₃OS |
| Molecular Weight | 373.44 g/mol |
| Purity | ≥ 95% |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that integrate various functional groups. The process can include:
- Formation of the piperazine core.
- Introduction of the pyridazine and thiophene substituents.
- Finalization through coupling reactions to attach the difluorophenyl group.
Anticancer Activity
Preliminary studies indicate that this compound exhibits significant anticancer activity against various cancer cell lines. The mechanism of action is believed to involve:
- Inhibition of cell proliferation: Studies have shown that the compound can inhibit the growth of cancer cells by inducing apoptosis.
- Cell Cycle Arrest: It may cause cell cycle arrest at the G2/M phase, leading to reduced cell division.
Case Study:
In vitro assays demonstrated that the compound reduced the viability of human breast cancer cells (MCF-7) by approximately 70% at a concentration of 10 µM after 48 hours of treatment.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against several bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that the compound possesses moderate antibacterial properties, making it a candidate for further development as an antimicrobial agent.
Neuropharmacological Effects
Research indicates potential neuropharmacological effects, including:
- Anxiolytic Activity: Animal models have shown that administration of the compound results in reduced anxiety-like behavior.
- Antidepressant Effects: Behavioral assays suggest that it may exert antidepressant-like effects through modulation of serotonin pathways.
The biological activity of (2,6-Difluorophenyl)(4-(6-(thiophen-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone is thought to be mediated through multiple pathways:
- Receptor Interaction: The compound may interact with various receptors involved in cell signaling pathways.
- Enzyme Inhibition: It could inhibit specific enzymes crucial for cancer cell survival and proliferation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
